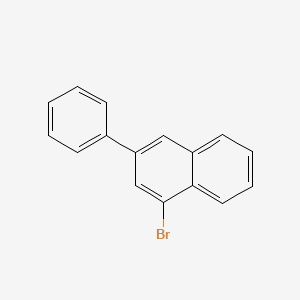

1-Bromo-3-phenylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11Br |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

1-bromo-3-phenylnaphthalene |

InChI |

InChI=1S/C16H11Br/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H |

InChI Key |

BEFMAPWNLJTUJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Bromo 3 Phenylnaphthalene and Analogous Naphthalene Derivatives

Directed Bromination Approaches for Naphthalene (B1677914) Scaffolds

The direct bromination of naphthalene and its derivatives is a fundamental electrophilic aromatic substitution reaction. However, controlling the position of bromination is a key challenge due to the presence of multiple reactive sites on the naphthalene ring.

Regioselective Bromination Techniques

The regioselectivity of naphthalene bromination is highly dependent on reaction conditions and the presence of directing groups. Naphthalene itself typically undergoes bromination at the α-position (C1) under kinetic control. orgsyn.org The synthesis of polybrominated naphthalenes often requires more forcing conditions and can lead to mixtures of isomers. cardiff.ac.uk

Recent research has focused on the use of solid catalysts to enhance regioselectivity. For instance, the dibromination of naphthalene can be directed towards either 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) by selecting different solid catalysts like amorphous silica-alumina or calcined montmorillonite (B579905) KSF clay, respectively. mdpi.com The use of such catalysts can offer milder reaction conditions and improved selectivity compared to traditional methods. cardiff.ac.ukmdpi.com For a pre-existing 3-phenylnaphthalene scaffold, direct bromination would likely be directed by the phenyl group, although a mixture of products could be expected.

Investigation of Brominating Agents and Reaction Conditions

A variety of brominating agents have been employed for the bromination of aromatic compounds, each with its own reactivity and selectivity profile. Molecular bromine (Br₂) is a common reagent, often used with a catalyst or in a specific solvent to control the reaction. orgsyn.orgcardiff.ac.uk N-bromosuccinimide (NBS) is another widely used brominating agent, particularly for its ability to provide a low concentration of bromine in the reaction mixture, which can enhance selectivity. mdpi.com

Other specialized brominating agents include tetraalkylammonium tribromides and N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), which have been shown to offer high regioselectivity in the bromination of various aromatic compounds under mild conditions. mdpi.comorganic-chemistry.org The choice of solvent can also play a crucial role; for example, dichloromethane (B109758) is a common solvent for bromination reactions. cardiff.ac.ukresearchgate.net

Table 1: Comparison of Brominating Agents and Conditions for Aromatic Compounds

| Brominating Agent | Substrate | Catalyst/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) | Naphthalene | Carbon tetrachloride, reflux | α-Bromonaphthalene | orgsyn.org |

| Bromine (Br₂) | Naphthalene | Montmorillonite KSF clay, DCM, 25°C | 1,4,6-Tribromonaphthalene | cardiff.ac.uk |

| N-bromosuccinimide (NBS) | Various aromatics | Silica gel | Regioselective bromination | mdpi.com |

| TBBDA | Anisole | Dichloromethane, mild conditions | p-Bromoanisole | organic-chemistry.org |

Organometallic Cross-Coupling Reactions for Phenylnaphthalene Construction

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful for the synthesis of biaryl compounds like phenylnaphthalenes. These methods often involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are among the most versatile and widely used for cross-coupling reactions due to their high efficiency and functional group tolerance. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govsemanticscholar.org To synthesize 1-bromo-3-phenylnaphthalene via this method, a plausible route would involve the coupling of 1,3-dibromonaphthalene (B1599896) with phenylboronic acid. This approach would require careful control of the reaction conditions to achieve selective mono-arylation.

The efficiency of the Suzuki-Miyaura reaction is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.commdpi.com For instance, the coupling of 1-bromonaphthalene (B1665260) with phenylboronic acid has been achieved using palladium acetate (B1210297) as the catalyst with tri-(o-tolyl)phosphine as the ligand and aqueous potassium carbonate as the base in n-propanol. researchgate.net Another example is the synthesis of 1-bromo-5-phenylnaphthalene (B1505343) from 1,5-dibromonaphthalene and phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a THF/water mixture. chemicalbook.com

Table 2: Examples of Suzuki-Miyaura Reactions for the Synthesis of Phenylnaphthalenes

| Bromonaphthalene Precursor | Boronic Acid | Catalyst | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | n-Propanol | 1-Phenylnaphthalene (B165152) | researchgate.net |

| 1,5-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 1-Bromo-5-phenylnaphthalene | chemicalbook.com |

| Aryl Bromides | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Biaryls | mdpi.com |

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nrochemistry.comwikipedia.org While its primary application is the formation of carbon-carbon triple bonds, it can be a strategic step in the synthesis of more complex molecules. For instance, a bromonaphthalene could first undergo a Sonogashira coupling to introduce an alkynyl group, which could then be further elaborated to a phenyl group through subsequent reactions.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling follows the order I > OTf > Br > Cl, which allows for selective couplings if multiple different halides are present in the substrate. nrochemistry.com For example, 1-bromo-8-(phenylethynyl)naphthalene derivatives have been synthesized via Sonogashira coupling. researchgate.net While not a direct route to this compound, this methodology highlights the versatility of cross-coupling reactions in functionalizing the naphthalene core. organic-chemistry.org

Copper-Catalyzed Coupling Reactions for Aryl-Naphthalene Linkages

Copper-catalyzed reactions, particularly the Ullmann reaction, represent one of the oldest methods for forming aryl-aryl bonds. organic-chemistry.orgbyjus.comwikipedia.org The classical Ullmann reaction involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper powder at high temperatures. thermofisher.com While effective for the synthesis of symmetrical biaryls, the harsh reaction conditions have limited its broader application. nih.gov

Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of ligands, and proceed under milder conditions. These "Ullmann-type" reactions have expanded the scope to include the coupling of aryl halides with a variety of nucleophiles, including arenes, to form unsymmetrical biaryls. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Copper-catalyzed methods can be a viable alternative to palladium-catalyzed reactions, particularly in cases where palladium catalysts are prohibitively expensive or lead to undesired side reactions. Recent research has focused on the development of more efficient copper catalyst systems and broadening the substrate scope. nih.govmdpi.com

The following table provides a general comparison of classical and modern Ullmann reaction conditions.

| Feature | Classical Ullmann Reaction | Modern Ullmann-type Reaction |

| Copper Source | Copper powder (stoichiometric) thermofisher.com | Copper salts (catalytic) nih.gov |

| Temperature | High (>200 °C) organic-chemistry.org | Milder |

| Substrate Scope | Primarily symmetrical biaryls | Symmetrical and unsymmetrical biaryls |

| Ligands | Typically not used | Often employed to improve efficiency |

Grignard Reagent-Mediated Syntheses of Phenylnaphthalenes

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmnstate.edu The synthesis of phenylnaphthalenes can be achieved by reacting a phenyl Grignard reagent with a bromonaphthalene derivative, or a naphthyl Grignard reagent with a bromobenzene (B47551) derivative, often in the presence of a suitable catalyst. nih.gov

The reaction of a Grignard reagent with an aryl halide typically requires a catalyst, such as a nickel or palladium complex, to facilitate the cross-coupling. This is often referred to as a Kumada coupling. However, under certain conditions, direct reaction may occur. For instance, the reaction of Grignard reagents with nitronaphthalene systems has been studied, showing that the reaction pathway can be complex, involving addition and reduction products. rsc.org The preparation of the Grignard reagent itself is a critical step, involving the reaction of an organic halide with magnesium metal in an ethereal solvent. wisc.edu The reactivity of Grignard reagents makes them sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions. mnstate.edu

Annulation and Cyclization Strategies for Naphthalene Ring Systems

Annulation and cyclization reactions provide powerful strategies for the construction of the naphthalene ring system itself, often with substituents already in place. These methods can be particularly useful for accessing polysubstituted naphthalenes that may be difficult to prepare through functionalization of a pre-existing naphthalene core.

One common approach is the [4+2] cycloaddition (Diels-Alder reaction), although this is not explicitly detailed in the provided outline. Other methods include electrophilic cyclization of alkynes. For example, arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS) to yield substituted naphthalenes. nih.govacs.org This methodology offers good regioselectivity and proceeds under mild reaction conditions. nih.gov

Annulation strategies can also involve the reaction of donor-acceptor cyclobutanes with 2-naphthols, which, after a ring-opening and subsequent intramolecular cyclization, can lead to naphthalene-fused ring systems. researchgate.net Palladium-catalyzed dearomative cyclization of naphthalene derivatives has also been developed as a method to construct fused polycyclic skeletons. acs.org These diverse strategies highlight the versatility of annulation and cyclization reactions in the synthesis of complex naphthalene-based molecules. rsc.orgacs.org

Diels-Alder Cycloaddition Reactions in Naphthalene Synthesis

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, provides a convergent approach to the naphthalene scaffold. A particularly relevant variant for synthesizing highly substituted aromatic compounds is the dehydrogenative Diels-Alder reaction, which can be facilitated by thermal or microwave-assisted conditions. nih.govnih.govacs.org This strategy often involves the reaction of a styrene (B11656) derivative (acting as the diene) with an alkyne (the dienophile), followed by an aromatization step to yield the naphthalene product. nih.gov

One notable approach is the microwave-assisted intramolecular dehydrogenative Diels-Alder reaction of styrenyl derivatives. nih.gov This method allows for the rapid and high-yield synthesis of various functionalized naphthalenes. nih.govnih.gov While this reaction can sometimes produce a mixture of dihydronaphthalene and naphthalene products, optimizing conditions, such as using microwave irradiation, can favor the exclusive formation of the fully aromatic naphthalene. nih.gov The intramolecular nature of the reaction also helps to control regioselectivity, which can be a challenge in intermolecular Diels-Alder reactions involving styrenes. nih.gov

| Reactant | Product | Reaction Time (Microwave) | Yield (%) |

|---|---|---|---|

| Styrenyl derivative with terminal alkyne | Functionalized cyclopenta[b]naphthalene | 30-200 min | 71-100% |

Intramolecular Cyclization Pathways for Substituted Naphthalenes

Intramolecular cyclization reactions represent another major pathway to substituted naphthalenes. Friedel-Crafts alkylation and acylation are classic examples of such cyclizations, proving effective for the formation of bicyclic and polycyclic systems. masterorganicchemistry.com These reactions are particularly successful in creating six-membered rings, leading to the formation of tetralin and its derivatives, which can be precursors to naphthalenes. masterorganicchemistry.comnih.gov

For instance, the intramolecular Friedel-Crafts alkylation of a phenyl-substituted alkyl halide can lead to the formation of a tetralin ring system. masterorganicchemistry.com More modern approaches have utilized electrochemical conditions to promote intramolecular Friedel-Crafts alkylation sequences, offering a milder, catalyst-free alternative to traditional strong acid catalysis. nih.govacs.org This electrochemical method, which can be adapted to continuous flow systems, has been shown to produce a variety of tetrahydronaphthalenes from carboxylic acid starting materials. nih.govacs.org

Another advanced strategy involves gold(I)-catalyzed intramolecular cyclization. This method can be part of a cascade reaction, where a β-aryl gold-carbene species is generated and then participates in a subsequent cycloaddition, leading to complex polycarbocyclic frameworks. nih.gov While not a direct route to simple naphthalenes, this demonstrates the power of modern catalytic methods in constructing complex ring systems based on the naphthalene core.

| Starting Material | Product | Electrolysis Conditions | Yield (%) |

|---|---|---|---|

| Carboxylic acid derivative | Substituted tetrahydronaphthalene | Constant current electrolysis (batch) | Up to 62% |

| Carboxylic acid derivative | Substituted tetrahydronaphthalene | Constant current electrolysis (flow) | Up to 98% |

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free and environmentally friendly methods for the synthesis of naphthalene derivatives and their precursors. acsgcipr.org

One such approach is the use of mechanochemistry, specifically vibratory ball milling, for the synthesis of core-functionalized naphthalene diimides from their brominated precursors. chemistryviews.org This solvent-free method is tolerant to oxygen and moisture and can be completed in relatively short reaction times (under 90 minutes). chemistryviews.org It has been successfully applied to Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, demonstrating its versatility in creating a variety of substituted naphthalene systems. chemistryviews.org

Microwave-assisted organic synthesis (MAOS) is another key technology in green chemistry, often allowing for solvent-free reactions with significantly reduced reaction times and improved energy efficiency. nih.govfrontiersin.org For example, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride (B1165640) can be achieved in just four minutes in a domestic microwave oven without any solvent, a significant improvement over traditional heating methods that require several hours. nih.gov Similarly, ferrocenyl chalcones have been synthesized in 1-5 minutes using microwave irradiation, compared to 10-40 hours required for conventional methods. frontiersin.org These examples highlight the potential of applying microwave-assisted, solvent-free conditions to various steps in the synthesis of complex molecules like this compound.

The choice of reagents is also a critical aspect of green synthesis. For the bromination of aromatic compounds, traditional methods often use elemental bromine, which is hazardous and has low atom economy. cambridgescholars.com Eco-friendly alternatives have been developed, such as using a mixture of bromide and bromate, which generates the reactive brominating species in situ. rsc.orgresearchgate.net This approach avoids the direct handling of liquid bromine and has been used for the bromination of various aromatic substrates under ambient conditions without a catalyst. rsc.orgresearchgate.net Such green brominating agents could be employed for the synthesis of brominated naphthalene derivatives. cambridgescholars.comresearchgate.net

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of N-phenylsuccinimide | Microwave-assisted | 4 min | 40-60% | nih.gov |

| Synthesis of Ferrocenyl Chalcones | Conventional | 10-40 h | 71-87% | frontiersin.org |

| Synthesis of Ferrocenyl Chalcones | Microwave-assisted | 1-5 min | 78-92% | frontiersin.org |

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Phenylnaphthalene

Functionalization of the Carbon-Bromine Bond

The C-Br bond is the most prominent site for initial functionalization, serving as a linchpin for introducing new molecular complexity. Its reactivity is primarily exploited through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aryl halides. masterorganicchemistry.comlibretexts.org Unlike aliphatic SN2 reactions, the direct displacement of a halide from an unsubstituted aromatic ring by a nucleophile is energetically unfavorable. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comlibretexts.org

The feasibility of this pathway is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), particularly when positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. masterorganicchemistry.com For a molecule like 1-bromo-3-phenylnaphthalene, which lacks strong EWGs, SNAr reactions are generally difficult to achieve under standard conditions. The phenyl group is only weakly deactivating, and the bromine atom itself is a deactivating group, but their combined electronic influence is insufficient to activate the naphthalene (B1677914) core for facile nucleophilic attack. Consequently, achieving substitution of the bromine atom via a classical SNAr pathway would require harsh reaction conditions or the use of very powerful nucleophiles. libretexts.org More advanced methods, sometimes involving transition metal catalysis or alternative mechanistic pathways, are typically required to effect such transformations efficiently.

The C-Br bond in this compound is an excellent handle for a wide variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a particularly powerful tool for this purpose.

Research has demonstrated that bromonaphthalene scaffolds are effective substrates in palladium-catalyzed reactions. For instance, various substituted aryl groups can be introduced at the position of the bromine atom. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable ligand and a base. chemicalbook.comnih.govnih.gov The choice of ligand, base, and solvent system is crucial for optimizing reaction yield and minimizing side products. The versatility of this approach allows for the synthesis of a diverse library of phenylnaphthalene derivatives, which are valuable in materials science and medicinal chemistry. nih.govlookchem.com

Below is a table summarizing representative cross-coupling reactions involving brominated aromatic compounds, illustrating the general conditions and applicability of these methods.

| Reaction Type | Coupling Partners | Catalyst System | Conditions | Product Type | Reference |

| Suzuki-Miyaura | 1,5-Dibromonaphthalene (B1630475) + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/water, 70°C | 1-Bromo-5-phenylnaphthalene (B1505343) | chemicalbook.com |

| Suzuki-Miyaura | 1-Bromo-4-(chloromethyl)benzene + Arylboronic acids | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Toluene/water, 80°C | 4-(Chloromethyl)-1,1'-biphenyl derivatives | nih.gov |

| Suzuki-Miyaura | Bromo-naphthalene precursor + Various boronic acids | Palladium catalyst | Not specified | Diverse library of naphthalene derivatives | nih.gov |

| Stille Coupling | 1-Bromonaphthalene (B1665260) + Tributylphenyltin | Not specified | Not specified | 1-Phenylnaphthalene (B165152) | chemicalbook.com |

This table is representative of cross-coupling reactions on brominated naphthalenes and similar substrates to illustrate the synthetic utility.

Electrophilic Aromatic Substitution on the Phenyl and Naphthalene Moieties

Electrophilic Aromatic Substitution (EAS) provides a pathway to functionalize the aromatic rings of this compound. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents—the bromine atom and the phenyl group.

On the naphthalene ring system, the bromine atom at the C1 position is a deactivating but ortho-, para-directing group. The phenyl group at the C3 position is also deactivating towards the naphthalene core due to its electron-withdrawing inductive effect, but it can direct incoming electrophiles. The inherent reactivity of the naphthalene ring, which is more susceptible to electrophilic attack than benzene (B151609), means that substitution will preferentially occur on this moiety. rsc.org The α-positions (C4, C5, C8) are generally more reactive than the β-positions (C2, C6, C7) in naphthalene. Therefore, an incoming electrophile would be expected to attack positions that are activated by one group and least deactivated by the other. The most likely positions for substitution on the naphthalene core would be C4, C5, and C8.

On the phenyl ring, the naphthalene group acts as a substituent. This bulky group will direct incoming electrophiles to the ortho- and para-positions of the phenyl ring. However, due to steric hindrance from the large naphthalene unit, substitution at the para-position is generally favored over the ortho-positions.

Controlling the regioselectivity of EAS on a multi-substituted system like this compound can be challenging, as multiple products are often possible. researchgate.net The reaction conditions, including the nature of the electrophile and the solvent, can be tuned to favor a particular isomer. rsc.org

Free Radical-Mediated Reactions of Brominated Phenylnaphthalenes

The C-Br bond in brominated phenylnaphthalenes can also participate in free radical-mediated reactions. ucsb.edu These reactions are typically initiated by heat or UV light and proceed via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgchadsprep.com

One important free radical process is the homolytic cleavage of the C-Br bond. Studies on the closely related 1-bromo-2-methylnaphthalene (B105000) radical anion have shown that upon one-electron reduction, the C-Br bond can dissociate to form a bromide anion and a naphthyl radical. nih.govosti.gov This phenylnaphthalene radical is a highly reactive intermediate.

The primary fate of such radicals, especially in the absence of other radical trapping agents, is dimerization. nih.govosti.gov Two phenylnaphthalene radicals can combine to form a new C-C bond, leading to the formation of a biphenylnaphthalene derivative. This dimerization process is a key pathway in certain electrochemical and photochemical reactions of brominated aromatics. The selectivity of free radical reactions can sometimes be lower than ionic reactions, but they provide a unique avenue for C-C bond formation. youtube.com

| Radical Reaction Step | Description | Intermediates/Products | Reference |

| Initiation | Electrochemical reduction or photolysis leads to the formation of a radical anion. | This compound radical anion | nih.gov |

| Propagation | The radical anion undergoes C-Br bond cleavage. | 3-Phenylnaphthalen-1-yl radical + Bromide anion | nih.govosti.gov |

| Termination | Two 3-phenylnaphthalen-1-yl radicals combine. | Biphenylnaphthalene dimer | nih.govosti.gov |

This table outlines the proposed steps for a free radical-mediated reaction of this compound based on studies of similar compounds.

Dimerization and Oligomerization Studies of Phenylnaphthalene Units

The formation of dimers and oligomers from phenylnaphthalene units is a significant area of research, particularly for the development of new materials with specific electronic or photophysical properties. As mentioned in the previous section, one pathway to dimerization is through the coupling of free radicals generated from C-Br bond cleavage. nih.govosti.gov

Beyond radical coupling, phenylnaphthalene moieties can be incorporated into larger molecular architectures through deliberate synthetic design. For example, phenylnaphthalene units can be used as bridging groups in more complex dimers. A study on a 1-phenylnaphthalene-bridged imidazole (B134444) dimer demonstrated unique photochromic properties, where the phenylnaphthalene bridge plays a crucial role in the electronic communication between the two imidazole units. researchgate.net

The oligomerization of phenylnaphthalene units is less common but can be achieved through step-growth polymerization techniques, where bifunctional monomers containing the phenylnaphthalene core are linked together. The resulting oligomers or polymers would be expected to have interesting optical and electronic properties derived from the extended π-conjugated system. The synthesis of such materials often relies on the iterative application of cross-coupling reactions on di-halogenated phenylnaphthalene precursors.

Chemo- and Regioselectivity in Multi-functionalized Naphthalene Derivatives

In a molecule like this compound, which possesses multiple potentially reactive sites, controlling the chemo- and regioselectivity of a reaction is paramount for achieving a desired synthetic outcome. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

For this compound, the primary challenge is to selectively functionalize one of the three main regions: the C-Br bond, the naphthalene ring system, or the phenyl ring.

Chemoselectivity : The C-Br bond is generally the most reactive site for transformations like palladium-catalyzed cross-coupling. nih.govnih.gov Under these conditions, the C-H bonds of the aromatic rings are typically unreactive. Conversely, under electrophilic conditions (e.g., nitration), the aromatic C-H bonds will react in preference to the C-Br bond. masterorganicchemistry.com

Regioselectivity : When performing electrophilic aromatic substitution, the choice of reaction position is critical. As discussed in section 3.2, the directing effects of the bromo and phenyl groups will guide the incoming electrophile, but a mixture of products is possible. researchgate.netnih.gov Modern synthetic methods, including directed C-H activation, can provide high levels of regiocontrol. nih.gov These strategies often involve the use of a directing group that temporarily coordinates to a metal catalyst, guiding it to a specific C-H bond for functionalization. While not intrinsically present in this compound, the introduction of a directing group would allow for precise, regioselective modification of the naphthalene or phenyl rings.

The ability to selectively manipulate different parts of the molecule makes multi-functionalized naphthalenes like this compound highly valuable platforms for constructing complex organic molecules. researchgate.net

Advanced Research on Photophysical Properties and Electronic Behavior of 1 Bromo 3 Phenylnaphthalene Derivatives

Excited State Dynamics and Energy Transfer Mechanisms

The dynamics of electronically excited states are fundamental to understanding the photophysical behavior of 1-bromo-3-phenylnaphthalene derivatives. Upon absorption of light, these molecules are promoted to an excited singlet state (S₁). From here, a cascade of processes can occur, including fluorescence, internal conversion, intersystem crossing to a triplet state (T₁), and energy transfer.

Research into related naphthalene-based azo dyes has shown that excited-state lifetimes can span from sub-picoseconds to several hundred picoseconds. rsc.org For instance, transient absorption spectroscopy on these dyes revealed multiple decay components, indicating complex relaxation pathways. rsc.org In protonated forms, these dyes exhibit even faster excited-state dynamics, suggesting that the molecular environment and structure significantly dictate the relaxation channels. rsc.org

In systems where donor and acceptor moieties are present, such as the phenylnaphthalene core, intramolecular charge transfer (ICT) can be a dominant excited-state process. researchgate.net The efficiency and nature of this charge transfer are highly dependent on the molecular geometry and the surrounding solvent polarity. For some complex organometallic "roller wheel" architectures containing platinum-bisacetylide units, excited state evolution and triplet formation are measured using ultrafast pump-probe transient absorption, followed by nanosecond flash photolysis to quantify triplet decay lifetimes. nsf.gov Furthermore, energy transfer mechanisms are critical in applications like organic photovoltaics, where triplet excitons can have long diffusion lengths and participate in charge separation at donor-acceptor interfaces. nsf.gov

Luminescence Quantum Yield and Photostability Investigations

The photoluminescence quantum yield (PLQY) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. horiba.comnih.gov For naphthalene (B1677914) derivatives, the PLQY can be highly variable, influenced by substituents, molecular rigidity, and environment. For example, the fluorescence quantum yield of naphthalene itself is around 0.23-0.40, as radiative decay and intersystem crossing are competing processes of similar rates. researchgate.net However, substitution can drastically alter this. In one study on 9-phenyl-9-phosphafluorene oxide derivatives, different substituents on a donor carbazole (B46965) group significantly affected their photophysical behavior. beilstein-journals.org

The presence of heavy atoms like bromine is known to decrease fluorescence quantum yields due to an enhanced rate of intersystem crossing, which populates the non-emissive (or phosphorescent) triplet state. sciencepublishinggroup.com This "heavy atom effect" is a well-documented phenomenon. Conversely, structural rigidity often enhances fluorescence. In one case, the fluorescence quantum yield of a material in a rigid polymer film of poly(methyl methacrylate) (PMMA) was 33%, a significant increase attributed to the suppression of non-radiative decay pathways by the rigid matrix. rsc.org

Photostability is another crucial parameter, especially for applications in devices like OLEDs. While specific data on this compound is limited, studies on related luminescent radicals show that photostability can be measured by monitoring emission decay under UV light irradiation. rsc.org

Table 1: Selected Luminescence Quantum Yields (Φ) for Naphthalene Derivatives in Various Environments

| Compound/Derivative Class | Solvent/State | Quantum Yield (Φ) | Reference(s) |

|---|---|---|---|

| Naphthalene | - | 0.23 - 0.40 | researchgate.net |

| N-ethylnaphthalene-2,3-dicarboximide | Chloroform | 0.37 | sciencepublishinggroup.com |

| N-phenylnaphthalene-2,3-dicarboximide | Chloroform | 0.10 | sciencepublishinggroup.com |

| Nitrogen-bridged naphthalene monoimide dimer | Solid State | 0.50 | sci-hub.se |

| 4-(diphenylamino)naphthalene monoimide | Solid State | 0.05 | sci-hub.se |

| Ph4-F2PyBTM Radical | PMMA Film | 0.33 | rsc.org |

This table is illustrative and compiles data from various naphthalene-based systems to show the range of quantum yields observed.

Solvatochromic Effects on Electronic Transitions and Emission

Solvatochromism describes the change in the color of a substance, or more precisely, the shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. For molecules like this compound derivatives, which possess a permanent dipole moment that changes upon excitation, solvatochromic shifts can provide valuable insight into their electronic structure.

In naphthalene-bridged disilanes, for example, the absorption maxima show little dependence on solvent polarity. nih.gov However, their emission spectra are highly sensitive. In non-polar solvents like cyclohexane (B81311) and toluene, these compounds exhibit an additional broad emission band at longer wavelengths (>400 nm), which is attributed to the formation of excited-state dimers (excimers). nih.gov This suggests that intermolecular interactions, facilitated by the solvent, play a key role in the de-excitation pathway.

Studies on push-pull coumarin (B35378) derivatives, which also feature donor-acceptor structures, demonstrate significant solvatochromic properties. nih.gov The change in solvent polarity can adjust the position of absorption and emission bands, a characteristic feature of molecules with intramolecular charge transfer (ICT) character. nih.gov This sensitivity to the local environment makes such compounds potentially useful as sensors. nih.gov

Relationship between Molecular Geometry and Photophysical Characteristics

The three-dimensional arrangement of atoms in a molecule profoundly impacts its photophysical properties. Factors such as planarity, steric hindrance, and the dihedral angles between different parts of the molecule can control the efficiency of radiative (light-emitting) versus non-radiative decay pathways.

Research on naphthyl-based bis-ortho-carboranyl luminophores has shown that the efficiency of ICT-based emission is strongly dependent on the molecular geometry. researchgate.net Specifically, the orthogonality between the o-carborane (B102288) cage and the plane of the naphthyl group was found to be a critical factor. researchgate.net A more orthogonal geometry resulted in a higher emission quantum efficiency and a lower rate of non-radiative decay. researchgate.net This is because specific geometries can suppress structural fluctuations and vibrations that would otherwise quench luminescence.

Similarly, in other systems, maintaining a planar conformation in the excited state is often key to achieving efficient radiative decay. researchgate.net The introduction of bulky groups can enforce a twisted geometry, which may open up non-radiative decay channels and reduce luminescence, or in some cases, lead to phenomena like aggregation-induced emission. The rigid structure of fused polyaromatic systems is often cited as the reason for high fluorescence quantum yields, as it suppresses non-radiative pathways. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena in Naphthalene Derivatives

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where certain molecules are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. latrobe.edu.aunih.govrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ).

Naphthalene diimides (NDIs) are a class of compounds where AIE has been extensively studied. latrobe.edu.aunih.govacs.org In solution, these molecules are typically weakly emissive. nih.gov However, when aggregates are formed, for instance, by injecting a solution in a good solvent like THF into a poor solvent like water, a marked enhancement in emission is observed. latrobe.edu.au The mechanism often involves the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels that are active in solution.

The nature of the aggregation, such as H-aggregation (face-to-face stacking) or J-aggregation (offset stacking), plays a crucial role. latrobe.edu.aunih.gov H-aggregation is often associated with a strong AIE effect and high quantum yields, while J-aggregation may be less favorable for AIE. latrobe.edu.au The emission color in AIE-active naphthalene derivatives can be tuned by modifying the substituents, for example, by changing from electron-withdrawing to electron-donating groups, which can shift the emission from blue to orange. nih.govacs.org

Intermolecular Interactions and Their Influence on Photophysical Outcomes

In the solid state or in aggregates, intermolecular interactions become paramount in dictating photophysical properties. These interactions can include π-π stacking, hydrogen bonding, and halogen bonding. unimi.itbohrium.com They can lead to the formation of specific packing motifs (e.g., H- or J-aggregates) that have distinct optical signatures.

In a study of bromo-substituted cyclic triimidazoles, crystal packing was shown to influence emissive properties through several mechanisms: conformational distortions, specific intermolecular interactions like halogen bonding, and supramolecular effects. unimi.it Densely packed structures can minimize non-radiative decay by suppressing molecular motions and can also protect triplet excitons from quenching by molecular oxygen. unimi.it The presence of bromine atoms can facilitate halogen bonding, which in some cases was found to be decisive in activating long-lived phosphorescence. unimi.it

Furthermore, π-π interactions can lead to the formation of columnar or dimeric aggregates, which have been associated with room-temperature ultralong phosphorescence (RTUP). unimi.it Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions and their contributions to the crystal packing. bohrium.com

Investigation of Singlet and Triplet States and Intersystem Crossing Pathways

When a molecule absorbs a photon, it is typically excited to a singlet state (S₁), where all electron spins are paired. libretexts.org However, it can transition to a triplet state (T₁) through a process called intersystem crossing (ISC), where the spin of the excited electron is flipped. wikipedia.org This transition is formally "forbidden" but is made possible by spin-orbit coupling. The presence of a heavy atom, such as bromine in this compound, significantly enhances spin-orbit coupling and thus increases the probability of ISC. unimi.itwikipedia.org

The energy gap between the singlet and triplet states (ΔE_ST) is a critical parameter. In materials designed for thermally activated delayed fluorescence (TADF), a very small ΔE_ST is required to allow for efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, from which delayed fluorescence can occur. nih.govbeilstein-journals.org

The nature of the excited states also plays a role. According to El-Sayed's rule, ISC is more efficient between states of different electronic character (e.g., n,π* and π,π*). nih.govchemrxiv.org In donor-acceptor molecules, having S₁ and T₁ states of a different nature (e.g., one being a local excitation and the other a charge-transfer state) can strongly enhance spin-orbit coupling and facilitate ISC. nih.gov The radiative decay from an excited triplet state back to the singlet ground state is known as phosphorescence and is a direct manifestation of intersystem crossing. wikipedia.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,8-dibromonapthalene |

| 1-bromo-3,5-dichlorobenzene |

| 1-Bromo-3-phenylpropane |

| 2-bromo-4-fluoro-1-nitrobenzene |

| 4-(diphenylamino)naphthalene monoimide |

| Naphthalene |

| Naphthalene diimide (NDI) |

| Poly(methyl methacrylate) (PMMA) |

| Tetrahydrofuran (THF) |

| Cyclohexane |

| Toluene |

| Acetonitrile |

| Chloroform |

| Europium |

| Nicotinamide |

| Coumarin |

| Carbazole |

| 9-phenyl-9-phosphafluorene oxide (PhFlOP) |

| ortho-carborane |

| Platinum-bisacetylide |

| Cyclic triimidazole |

| 1,4-diiodobenzene |

| 1,4-dichlorobenzene |

| 1-chloro-4-iodobenzene |

| Ph4-F2PyBTM |

| (MeOPh)4-F2PyBTM |

| N-ethylnaphthalene-2,3-dicarboximide |

| N-phenylnaphthalene-2,3-dicarboximide |

| 4-bromo NI |

| 1-naphthyl acetate (B1210297) |

| 1-trimethylsilylnaphthalene |

| 4-nitro-2-cyano-azo-Benzene-metaToluidine |

| 2-(2-hydroxy-5-methylphenyl)benzothiazole |

| 3-hydroxyflavone |

| 1-Bromo-3-chloro-benzene |

| Acrylonitrile |

| 2-Methoxyethyl ether |

| Trichlorotoluene |

| 1,4-Butanediol |

| 1-phenylnaphthalene (B165152) |

| Cyclopentane |

| Nitromethane |

| 2-butyl-2,3-butadienyl)(trimethyl)silane |

| 2,3-butadienyl(trimethyl)silane |

| 1,3,5-Cycloheptatriene |

| Khellin |

| Phycocyanobilin |

| Satureja montana |

| Staphylococcus aureus |

| 2-bromo-nicotinaldehyde |

| Dibenzofuran |

| Dibenzothiophene |

| Chlorinated naphthalenes |

| Tetradecane |

| 4-aminonaphthalene monoimide |

| Acenaphthene |

| BODIPY |

| 3,5-difluoro-4- pyridyl)bis(2,6-dichloro-3,4-diphenylphenyl)methyl radical |

| (MeOPh)3-F2PyBTM |

| 1,3,2-benzodiazaboroles |

| Phenanthro[9′,10′:4,5]imidazo[1,2-f]phenanthridine |

| Imidazo[1,2-f]phenanthridine |

| Benzo[b]thiophene-5,6-dicarboximide |

| N-phenylmaleimide |

| 3-bromobenzo[b]thiophene |

| N-iodosuccinimide |

| 1,2-dichloro-3,4-diiodo- benzene (B151609) |

| 1,3-diarylisobenzofuran- 5,6-dicarboximides |

| Naphthalene-2,3:6,7-bis(diacboximide)s |

| 2,3-naphthalimie |

| Spinacine |

| Poly(vinyl alcohol) |

| Naphthalimide-phenothiazine |

| 4-formylbenzoate |

| 3,4-dimethoxybenzoate |

| Tetraethyl naphthalene-1,4,5,8-tetracarboxylates |

Applications of 1 Bromo 3 Phenylnaphthalene and Its Derivatives in Advanced Materials and Chemical Research

Precursors in Complex Organic Synthesis and Fine Chemical Research

1-Bromo-3-phenylnaphthalene is a key intermediate in the field of complex organic synthesis, primarily due to the reactivity of its carbon-bromine bond. This bond provides a strategic site for the introduction of various functional groups through a range of cross-coupling reactions, enabling the construction of more intricate molecular architectures. These reactions are fundamental to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and used in specialized applications such as pharmaceuticals, agrochemicals, and specialty polymers.

The bromine atom on the naphthalene (B1677914) ring makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key Cross-Coupling Reactions Utilizing this compound:

| Reaction Type | Reactant | Product Type | Significance in Synthesis |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids or esters) | Aryl- or vinyl-substituted phenylnaphthalenes | Formation of C-C bonds to create complex biaryl systems and functionalized polycyclic aromatic hydrocarbons (PAHs). |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted phenylnaphthalenes | Introduction of acetylenic moieties, leading to the synthesis of conjugated systems, molecular wires, and precursors for more complex cyclic structures. |

| Heck Reaction | Alkenes | Alkenyl-substituted phenylnaphthalenes | Formation of new C-C bonds by attaching vinyl groups, which can be further functionalized. nih.govnih.gov |

| Buchwald-Hartwig Amination | Amines | Amino-substituted phenylnaphthalenes | Formation of C-N bonds, crucial for the synthesis of anilines and their derivatives, which are important in pharmaceuticals and materials science. core.ac.ukresearchgate.netrsc.orgniscpr.res.inmanchester.ac.uk |

Through these reactions, the 3-phenylnaphthalene scaffold can be elaborated with a wide array of substituents, leading to the synthesis of novel compounds with tailored properties. For instance, Suzuki-Miyaura coupling can be employed to introduce additional aryl groups, leading to the formation of highly substituted naphthalenes. nih.gov Sonogashira coupling allows for the introduction of alkyne functionalities, which are versatile handles for further transformations, including cyclization reactions to form larger polycyclic systems. sjar-tech.comresearchgate.netresearchgate.netossila.comrsc.org The Heck reaction provides a route to vinylated phenylnaphthalenes, which can serve as monomers for polymerization or as intermediates for further synthetic modifications. nih.govnih.govresearchgate.netbohrium.comnih.gov Furthermore, the Buchwald-Hartwig amination enables the synthesis of arylamines containing the 3-phenylnaphthalene core, a structural motif found in various functional materials. core.ac.ukresearchgate.netrsc.orgniscpr.res.inmanchester.ac.uk

The ability to precisely modify the this compound core through these and other synthetic methodologies makes it a valuable precursor for generating libraries of complex molecules for screening in drug discovery and for the development of new fine chemicals with specific functionalities.

Building Blocks for Organic Electronic and Optoelectronic Materials

The extended π-conjugated system of the phenylnaphthalene core makes this compound and its derivatives attractive building blocks for the synthesis of organic electronic and optoelectronic materials. sjar-tech.com By strategically modifying the core structure through the cross-coupling reactions mentioned previously, researchers can fine-tune the electronic and optical properties of the resulting molecules, such as their energy levels (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics.

Research in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability, good film-forming properties, and efficient luminescence are required. The 3-phenylnaphthalene moiety can be incorporated into larger molecular structures designed to function as emitters or host materials in the emissive layer of an OLED.

Derivatives of this compound are particularly investigated for the development of blue light-emitting materials . researchgate.netmdpi.comnoctiluca.eursc.org The wide bandgap associated with the naphthalene core is conducive to achieving emission in the blue region of the spectrum, which is crucial for full-color displays and white lighting applications. By attaching various electron-donating or electron-accepting groups to the 3-phenylnaphthalene scaffold, the emission color and efficiency can be precisely controlled. For example, incorporating triarylamine units, known for their excellent hole-transporting properties, can lead to the development of efficient blue emitters with improved charge injection and transport balance. nih.govcore.ac.ukresearchgate.netmanchester.ac.uk

Furthermore, the rigid and planar structure of the phenylnaphthalene core can contribute to high thermal stability and morphological robustness in the solid state, which are critical for the long-term operational stability of OLED devices. The ability to create well-defined molecular architectures from this compound allows for systematic studies on the structure-property relationships in OLED materials, aiding in the rational design of next-generation emitters and hosts. researchgate.netossila.comresearchgate.netmdpi.comresearchgate.net

Studies in Organic Photovoltaics (OPV)

In the realm of organic photovoltaics, there is a continuous search for new donor and acceptor materials that can efficiently absorb sunlight and convert it into electrical energy. Derivatives of this compound can be functionalized to create novel materials for OPV applications.

By introducing strong electron-donating and electron-accepting groups onto the phenylnaphthalene backbone, researchers can synthesize donor-acceptor (D-A) type molecules . fh-muenster.denih.govsemanticscholar.org These molecules are designed to have a low bandgap, enabling them to absorb a broader range of the solar spectrum. The 3-phenylnaphthalene unit can serve as a part of the conjugated bridge or as a terminal group in these D-A systems. The ability to modify the structure through the bromo-substituent allows for the optimization of the material's energy levels to match those of other components in the solar cell, thereby facilitating efficient charge separation and transport.

Development of Molecular Sensors and Switches

The fluorescent properties of phenylnaphthalene derivatives make them promising candidates for the development of molecular sensors and switches. The emission characteristics of these molecules can be sensitive to their local environment, allowing them to act as probes for detecting specific analytes or responding to external stimuli.

By incorporating specific recognition units (receptors) into the 3-phenylnaphthalene structure, fluorescent chemosensors can be designed. nih.govnih.govresearchgate.net Upon binding of a target analyte, such as a metal ion or a small molecule, the conformation or electronic structure of the sensor molecule can change, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime. The rigid framework of the naphthalene core can provide a pre-organized platform for the binding site, enhancing the selectivity and sensitivity of the sensor.

Investigations in Conducting Thin Films

Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. Monomers derived from this compound can be used to synthesize novel conducting polymers through electropolymerization or metal-catalyzed polymerization reactions.

Components in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex chemical systems from molecular components. The rigid and well-defined shape of the 3-phenylnaphthalene unit, combined with its potential for functionalization, makes it an attractive building block for constructing supramolecular architectures and host-guest systems. bohrium.com

By incorporating 3-phenylnaphthalene moieties into larger macrocyclic structures, such as calixarenes or cyclophanes, novel host molecules with specific recognition properties can be created. nih.govrsc.orgniscpr.res.inresearchgate.net The phenylnaphthalene units can provide a hydrophobic cavity capable of encapsulating guest molecules through van der Waals forces and π-π stacking interactions. mdpi.com The bromine atom can be used as a handle to attach these units to a larger scaffold or to introduce further functionalities that can modulate the binding properties of the host.

These host-guest systems have potential applications in areas such as drug delivery, catalysis, and molecular sensing. The ability to design and synthesize host molecules with precisely controlled shapes and functionalities, starting from precursors like this compound, is a key aspect of modern supramolecular chemistry. researchgate.net

Applications in Catalysis Research, including Anion-π Interactions

The field of anion-π catalysis is an emerging area of research focused on the stabilization of anionic transition states by aromatic systems with a positive quadrupole moment. This interaction is complementary to the more established cation-π interactions. The primary aromatic scaffolds explored for anion-π catalysis are highly electron-deficient systems, such as naphthalene diimides (NDIs), which possess a significant positive quadrupole moment, making them effective in binding and stabilizing anions.

Current research in anion-π catalysis has concentrated on the use of these engineered π-acidic surfaces to catalyze a variety of organic reactions. These catalysts are designed to position the anionic transition state in close proximity to the naphthalene core, thereby lowering the activation energy of the reaction.

Despite the theoretical potential for functionalized naphthalene derivatives to participate in such interactions, extensive searches of chemical databases and scientific literature did not yield any specific examples of this compound or its direct derivatives being employed as catalysts or catalyst precursors in research focused on anion-π interactions. The presence of the phenyl group and the bromine atom on the naphthalene core of this compound would influence its electronic properties, but there is no current research to suggest its utility as a π-acidic catalyst for anion stabilization. Further functionalization would likely be necessary to induce the required electronic properties for such catalytic applications.

Contributions to Artificial Photosynthesis Research

Artificial photosynthesis aims to replicate the natural process of photosynthesis to convert sunlight, water, and carbon dioxide into chemical energy in the form of solar fuels. This typically involves the use of a photosensitizer to absorb light, a catalyst to drive the water-splitting reaction, and a system for charge separation and transport.

The development of efficient photosensitizers is a key area of research in artificial photosynthesis. These molecules are often complex organic dyes or organometallic complexes designed to have specific photophysical properties, including strong absorption in the visible spectrum and long-lived excited states. While various aromatic and heterocyclic structures are used as ligands in these photosensitizers, a thorough review of the literature did not reveal any instances of this compound or its derivatives being utilized as a primary component or precursor for photosensitizers or catalysts in artificial photosynthesis systems.

The research in this field is currently dominated by other classes of compounds, such as porphyrins, phthalocyanines, and ruthenium or iridium-based complexes. While the naphthalene scaffold is of interest in materials science for its photophysical properties, the specific contributions of this compound to artificial photosynthesis research have not been documented. The compound's known applications are primarily as an intermediate in the synthesis of other organic materials, and its potential role in the complex systems required for artificial photosynthesis remains unexplored in the current body of scientific literature. sjar-tech.com

Computational and Theoretical Investigations of 1 Bromo 3 Phenylnaphthalene

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of many-body systems, such as molecules. aimspress.comvanderbilt.edu It is frequently employed to predict the geometry, electronic characteristics, and spectroscopic parameters of organic compounds. For the purpose of this article, we will refer to computational studies on the closely related 1-phenylnaphthalene (B165152) to demonstrate the application of these methods.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing a stable conformation. researchgate.net For 1-phenylnaphthalene, which lacks the bromine substituent, DFT calculations using the B3LYP functional and a 6-31G* basis set have been performed to determine its most stable three-dimensional structure. researchgate.netresearchgate.net

A key feature of the molecular geometry of phenylnaphthalenes is the dihedral angle between the phenyl and naphthalene (B1677914) rings. This angle is a result of the balance between conjugative effects, which favor a planar structure to maximize π-orbital overlap, and steric hindrance between hydrogen atoms on the two rings, which favors a twisted conformation. In the case of 1-phenylnaphthalene, the optimized ground state structure shows a significant twist, with the dihedral angle (φ10,1,11,16) calculated to be 90.52°. researchgate.net The introduction of a bromine atom at the 3-position would likely introduce additional steric and electronic effects, potentially altering this preferred conformation.

Theoretical calculations can also map the rotational energy barrier around the C1-C11 bond connecting the naphthalene and phenyl rings. For 1-phenylnaphthalene, the energy barrier to rotate from the stable twisted conformation to a planar transition state (dihedral angle of 0°) is substantial. researchgate.net This analysis is crucial for understanding the molecule's dynamic behavior and the accessibility of different conformational states.

Table 1: Selected Optimized Structural Parameters for 1-Phenylnaphthalene (Ground State) Data sourced from DFT B3LYP/6-31G calculations. researchgate.net*

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Dihedral Angle | φ(C10-C1-C11-C16) | 90.52° |

| Bond Length | C1-C11 | 1.49 Å |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). wuxiapptec.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nmrdb.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be more easily excited. nmrdb.org

For the parent 1-phenylnaphthalene, DFT calculations (B3LYP/6-31G*) have determined the energies of these frontier orbitals. researchgate.net Analysis of the orbital shapes shows that both the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic system. The introduction of a bromine atom in 1-bromo-3-phenylnaphthalene would be expected to influence these energy levels. The electronegative bromine atom could lower the energy of both orbitals, and its lone pair electrons might participate in some molecular orbitals.

Table 2: Calculated Frontier Orbital Energies for 1-Phenylnaphthalene Data sourced from DFT B3LYP/6-31G calculations. researchgate.net*

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.73 |

| LUMO | -0.96 |

| HOMO-LUMO Gap (ΔE) | 4.77 |

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net

UV-Vis Absorption: The HOMO-LUMO gap is directly related to the lowest energy electronic excitation in a molecule, which corresponds to an absorption band in the UV-Vis spectrum. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). For 1-phenylnaphthalene, the calculated λmax using the B3LYP/6-31G* method is 269.2 nm, which corresponds to a π-π* transition within the aromatic system. researchgate.net This value shows reasonable agreement with the experimental value of 285 nm measured in n-hexane. researchgate.net

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. solubilityofthings.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate the magnetic shielding of each nucleus. blogspot.com By comparing the calculated shielding of the target molecule's nuclei to that of a reference compound (like tetramethylsilane), a theoretical NMR spectrum can be generated. mdpi.comfigshare.com Such predictions are invaluable for assigning peaks in experimental spectra and confirming the regiochemistry of substitution, such as verifying the positions of the bromo and phenyl groups in this compound.

Reaction Mechanism Elucidation through Theoretical Chemistry

Theoretical chemistry is indispensable for mapping out the complex steps involved in a chemical reaction. By modeling the reactants, products, intermediates, and transition states, chemists can gain a deep understanding of reaction pathways and kinetics.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. nih.gov By mapping the PES, chemists can identify the most likely path a reaction will follow, known as the reaction coordinate. This involves locating energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which correspond to transition states. chemicalbook.com

For a molecule like this compound, theoretical studies could map the PES for various reactions. For instance, in on-surface synthesis, a common reaction is dehalogenation followed by C-C bond formation. A PES map for such a process would detail the energy changes as the C-Br bond breaks, the resulting radical interacts with a catalytic surface or another molecule, and new bonds are formed to create larger polycyclic aromatic hydrocarbons. researchgate.net

Intermediates: These are short-lived, metastable species that are formed in one step of a reaction and consumed in a subsequent step. In reactions involving this compound, potential intermediates could include aryl radicals (formed after the C-Br bond breaks) and various cyclized structures. researchgate.net DFT calculations combined with techniques like scanning probe microscopy in on-surface studies have successfully identified such intermediates. For example, in the cyclodehydrobromination of the related 1-bromo-8-phenylnaphthalene, chemisorbed radicals and cyclized intermediates were directly observed and characterized with the aid of DFT modeling.

Transition States (TS): A transition state is the highest energy point along the lowest energy path between a reactant/intermediate and the next intermediate/product. It represents a fleeting molecular configuration that is critical in determining the reaction rate; the energy difference between the reactant and the transition state is the activation energy. researchgate.net Computational chemistry is uniquely capable of locating and characterizing these elusive structures. For reactions of this compound, theoretical calculations would focus on finding the transition states for key steps like C-Br bond cleavage (debromination) and intramolecular C-C bond formation (cyclization). Characterizing the geometry and energy of these transition states is essential to understand the reaction kinetics and identify the rate-determining step.

Kinetic Modeling and Rate Constant Prediction (e.g., Canonical Transition-State Theory)

Currently, there is a notable absence of specific research in the public domain focused on the kinetic modeling and rate constant prediction for reactions involving this compound using Canonical Transition-State Theory (CTST). While CTST provides a fundamental framework for estimating reaction rates by examining the properties of the transition state on a potential energy surface, its application to this particular compound has not been detailed in available scientific literature.

The theoretical prediction of a rate constant (k) via CTST is governed by the Eyring equation, which relates k to the Gibbs free energy of activation (ΔG‡). This energy barrier represents the difference in energy between the reactants and the transition state. The calculation of ΔG‡ requires detailed knowledge of the potential energy surface, which is typically generated through quantum mechanical calculations. The complexity of the this compound molecule, with its multiple rotational degrees of freedom, presents a significant computational challenge for accurately mapping this surface and identifying the relevant transition state structures for any given reaction.

For a hypothetical reaction, such as a nucleophilic substitution at the bromine-bearing carbon, a kinetic model would involve defining the elementary steps of the reaction mechanism. Computational methods would then be employed to locate the geometry of the transition state and calculate its vibrational frequencies. This information would be used to determine the partition functions for the reactants and the transition state, ultimately leading to a theoretical value for the rate constant. However, without experimental data or dedicated computational studies on this compound, any discussion of its reaction kinetics remains speculative.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules. However, specific MD simulation studies focused on this compound are not readily found in the published literature.

Furthermore, MD simulations could be used to study the intermolecular interactions of this compound in various environments. For instance, simulating a cluster of these molecules would reveal the preferred packing arrangements and the nature of the non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. In a solvent, MD could elucidate the solvation structure and the differential interactions of the solvent with the hydrophobic aromatic portions and the more polarizable bromo-substituent.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (Phenyl-Naphthalene) | Relative Energy (kcal/mol) |

| 0° | High (Steric Hindrance) |

| 45° | Low (Stable Conformer) |

| 90° | Intermediate (Transition State) |

| 135° | Low (Stable Conformer) |

| 180° | High (Steric Hindrance) |

Note: This table is a hypothetical representation of what a conformational analysis might reveal and is not based on published experimental or computational data.

Homology Molecular Modeling in Structure-Activity Relationship (SAR) Derivations

Homology modeling is a computational technique primarily used for predicting the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure. The application of homology modeling directly to a small molecule like this compound is not a standard or logical approach.

However, the principles of structure-activity relationship (SAR) are highly relevant to understanding how the chemical structure of this compound and its analogs might relate to a specific biological activity. SAR studies aim to identify the key chemical features, or pharmacophores, that are responsible for a molecule's interaction with a biological target, such as a protein receptor or enzyme.

In the context of this compound, a computational SAR study would typically involve a series of related compounds where the phenylnaphthalene core is maintained, but the substituents are varied. For example, the position and type of halogen, or the presence of other functional groups on the phenyl or naphthalene rings, could be altered. The biological activity of each of these analogs would be determined experimentally.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could then be used to build a mathematical model that correlates the structural properties of these molecules with their observed biological activity. These models can help to predict the activity of new, unsynthesized compounds and guide the design of more potent or selective molecules.

Future Research Directions and Emerging Trends for 1 Bromo 3 Phenylnaphthalene in Chemical Science

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of 1-Bromo-3-phenylnaphthalene and its derivatives predominantly relies on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone method, reacting a bromo-naphthalene precursor with a phenylboronic acid derivative. researchgate.net Research is actively pursuing more sustainable and efficient versions of these reactions.

An emerging trend is the development of room-temperature polymerization techniques, such as specialized Suzuki-Miyaura protocols, which offer a greener alternative to traditional, thermally activated methods. nih.gov These advanced methods not only reduce energy consumption but also minimize side reactions like homocoupling, leading to more structurally regular and higher-performance materials. nih.gov Innovations in catalysis are central to this effort, with ongoing research into novel palladium catalysts and more environmentally benign reaction media. For instance, reports indicate the patenting of new, more sustainable synthesis routes for related isomers, signaling a clear industry trend. marketreportanalytics.com

Future work will likely focus on minimizing or eliminating the need for expensive and toxic solvents and catalysts, potentially exploring solvent-free reaction conditions or the use of more abundant and less toxic metal catalysts like copper or iron. researchgate.net

| Synthetic Method | Key Reagents & Catalysts | Typical Conditions | Notes |

| Suzuki-Miyaura Coupling | 1-Bromonaphthalene (B1665260), Phenylboronic acid, Palladium acetate (B1210297), Tri-(o-tolyl)phosphine, K₂CO₃ | Reflux in n-propanol/water | A common and adaptable method for forming the C-C bond between the naphthalene (B1677914) and phenyl rings. researchgate.net |

| Suzuki-Miyaura Polymerization | Bromo- and boronic acid-functionalized monomers | Room temperature | A green and efficient method for creating conjugated polymers with high molecular masses and structural regularity. nih.gov |

| Suzuki Coupling (Isomer Synthesis) | 1,5-dibromonaphthalene (B1630475), Phenylboronic acid, Tetrakis(triphenylphosphine) palladium(0), K₂CO₃ | 70°C in THF/water | Demonstrates the synthesis of a related isomer, highlighting the versatility of the palladium-catalyzed approach. chemicalbook.com |

Exploration of Novel Reactivity Modes and Multi-Component Transformations

The strategic placement of the bromo and phenyl groups on the naphthalene scaffold makes this compound a prime candidate for exploring novel chemical transformations. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira-Hagihara, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. researchgate.net

Future research is expected to move beyond simple coupling reactions toward more complex multi-component transformations and annulation strategies. acs.org These methods allow for the rapid construction of intricate molecular frameworks from simple precursors in a single step. For example, alkyne benzannulation reactions provide a convergent route to densely functionalized and complex aromatic systems using naphthalene derivatives as key building blocks. researchgate.net The phenyl group can influence the regioselectivity of these reactions and the photophysical properties of the resulting products. Researchers are investigating how to leverage the existing phenyl group to direct subsequent reactions and to build sophisticated three-dimensional structures.

Integration into Advanced Organic Electronic and Optoelectronic Devices with Enhanced Performance

Phenylnaphthalene derivatives are recognized as important intermediates and core structures for materials used in organic electronics. sjar-tech.comlookchem.com The rigid, planar structure combined with the potential for extended π-conjugation makes them suitable for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and photovoltaic devices. marketreportanalytics.comdokumen.pub

This compound, as a precursor, allows for the synthesis of tailored materials with specific electronic properties. For instance, it can be used to construct complex, multi-layered molecules that exhibit Aggregation-Induced Emission (AIE), a highly desirable property for advanced display and sensing technologies. frontiersin.org The development of materials for these applications is a major driving force in the field, with significant R&D spending on specialized chemical building blocks like this compound. marketreportanalytics.com Future efforts will concentrate on fine-tuning the electronic properties by attaching various functional groups to the core structure, aiming to enhance device efficiency, stability, and lifespan.

Deeper Understanding of Structure-Property-Function Relationships through Integrated Experimental and Computational Approaches

To unlock the full potential of this compound in materials science, a fundamental understanding of how its molecular structure dictates its physical and electronic properties is essential. Modern research integrates experimental techniques like X-ray crystallography and steady-state and transient absorption/emission studies with powerful computational modeling. ambeed.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools. researchgate.netnih.gov They allow for the calculation of key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge transport and electronic transitions. researchgate.net Molecular Electrostatic Potential (MEP) maps help identify electrophilic and nucleophilic sites, predicting reactivity, while Reduced Density Gradient (RDG) analysis can visualize non-covalent interactions that influence molecular packing in the solid state. researchgate.net By combining these computational insights with experimental data, researchers can establish clear structure-property-function relationships, enabling the rational design of new materials with targeted characteristics.

| Methodology | Purpose | Typical Insights Gained |

| Density Functional Theory (DFT) | Optimization of molecular structure, calculation of electronic properties. | Ground-state geometry, HOMO/LUMO energy levels, reaction barriers. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Analysis of electronic excitations. | UV-Visible absorption spectra, prediction of photophysical properties. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | Identification of reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| X-ray Crystallography | Determination of solid-state structure. | Precise bond lengths, bond angles, and intermolecular packing. ambeed.com |

Design and Synthesis of Complex Polycyclic Aromatic Architectures Incorporating this compound Scaffolds

This compound is not just an end product but a crucial starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). dokumen.pub These extended aromatic systems are at the forefront of materials science research due to their unique optical and electronic properties. researchgate.net